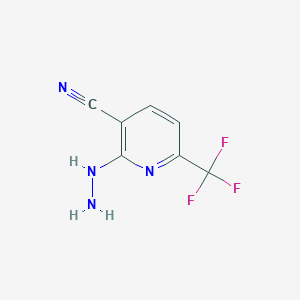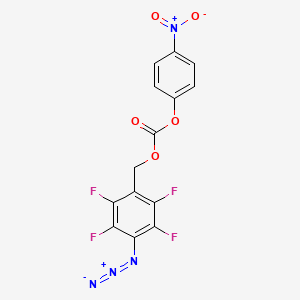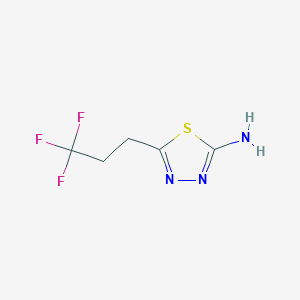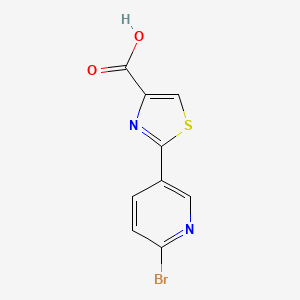
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H4F3N3. It is known for its unique structure, which includes a hydrazinyl group, a trifluoromethyl group, and a nicotinonitrile core.
Preparation Methods
The synthesis of 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-(trifluoromethyl)nicotinonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: It is explored as a potential drug candidate due to its ability to modulate specific molecular pathways. Studies focus on its pharmacokinetics, toxicity, and therapeutic efficacy.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions result in the modulation of various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-Hydrazinyl-6-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds, such as:
2-Hydrazinyl-3-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the trifluoromethyl group. It exhibits different chemical reactivity and biological activity.
6-(Trifluoromethyl)nicotinonitrile: This compound lacks the hydrazinyl group and has different applications and properties.
2-Hydrazinyl-4-(trifluoromethyl)benzonitrile: This compound has a benzene ring instead of a pyridine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C7H5F3N4 |
|---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-hydrazinyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-2-1-4(3-11)6(13-5)14-12/h1-2H,12H2,(H,13,14) |
InChI Key |
CJRITCYDPOTROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C#N)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)

![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)







![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)

